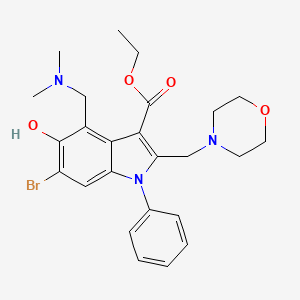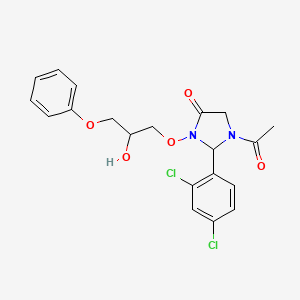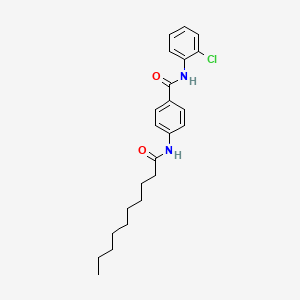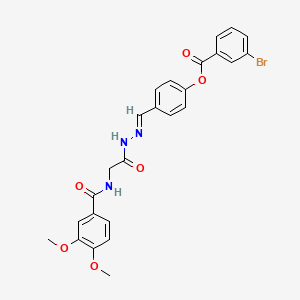
6-Bromo-4-dimethylaminomethyl-5-hydroxy-2-morpholin-4-ylmethyl-1-phenyl-1H-indole-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex heterocyclic molecule with a long name, but let’s break it down. It belongs to the indole family, which is a significant class of heterocyclic compounds found in natural products, drugs, and synthetic molecules. Indoles play essential roles in cell biology and have attracted attention due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common method for constructing indoles is the Fischer indole synthesis . specific details for this particular compound may not be readily available due to its complexity.
Reaction Conditions::Fischer indole synthesis: Typically involves the reaction of a ketone (such as cyclohexanone) with a primary amine (e.g., phenylhydrazine) in the presence of an acid catalyst (e.g., methanesulfonic acid) under reflux conditions.
Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is scarce.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Indoles can undergo oxidation reactions, leading to various functionalized derivatives.
Reduction: Reduction of indoles can yield dihydroindoles or tetrahydroindoles.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, indole ring functionalization often involves reagents like halogens, Lewis acids, or organometallic compounds.
Major Products:: The major products depend on the specific reaction and substituents. For instance, bromination could yield 6-bromoindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: Indoles serve as versatile building blocks in organic synthesis.
Medicinal Chemistry: Researchers explore indole derivatives for drug development due to their diverse pharmacological activities.
Anticancer Properties: Some indole derivatives exhibit anticancer effects by targeting specific cellular pathways.
Neuroprotective Effects: Indoles may protect neurons and modulate neurotransmitter systems.
Dyes and Pigments: Indole-based dyes find applications in the textile industry.
Agrochemicals: Some indole derivatives are used as plant growth regulators.
Wirkmechanismus
The specific mechanism of action for this compound would require detailed studies. Generally, indoles interact with cellular receptors, enzymes, or signaling pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have information on exact similar compounds, indoles share structural features with other heterocyclic molecules. Their uniqueness lies in the specific substituents and functional groups attached to the indole core.
Eigenschaften
Molekularformel |
C25H30BrN3O4 |
|---|---|
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C25H30BrN3O4/c1-4-33-25(31)23-21(16-28-10-12-32-13-11-28)29(17-8-6-5-7-9-17)20-14-19(26)24(30)18(22(20)23)15-27(2)3/h5-9,14,30H,4,10-13,15-16H2,1-3H3 |
InChI-Schlüssel |
BFIKLHXDWFMYBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=CC=C3)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11541202.png)
![N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B11541205.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11541214.png)

![N'-[(4-nitrophenyl)carbonyl]-2-[4-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11541224.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide](/img/structure/B11541237.png)

![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11541253.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11541254.png)
![2-(2,6-dimethylphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11541258.png)
![N-(3-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11541268.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11541270.png)
![4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11541282.png)
